![molecular formula C15H16N6O2S2 B2819695 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097901-82-9](/img/structure/B2819695.png)
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiadiazole ring, a benzenesulfonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and a sulfonyl group . These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonyl group . The pyrazole and thiadiazole rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions. The sulfonyl group is also quite stable but can undergo reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple heterocyclic rings could increase its stability and rigidity, while the sulfonyl group could enhance its solubility in polar solvents.Scientific Research Applications
Antibacterial and Biofilm Inhibition
A notable application of derivatives resembling the core structure of the compound is in the development of potent antibacterial agents. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated significant in-vitro antibacterial and cytotoxic activities. One derivative showed remarkable efficacy against E. coli, S. aureus, and S. mutans strains, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating high antibacterial potency. Furthermore, these compounds exhibited more effective biofilm inhibition activities than Ciprofloxacin, highlighting their potential in combating bacterial biofilms, which are challenging to treat with conventional antibiotics (Mekky & Sanad, 2020).
Enzyme Inhibition
Research has also explored the utilization of piperazine derivatives in enzyme inhibition, targeting specific enzymes associated with disease pathways. Compounds with a piperazine moiety have shown excellent inhibitory activities against the MurB enzyme, critical in the bacterial cell wall synthesis pathway. Such inhibitors could lead to new therapeutic strategies against resistant bacterial strains, emphasizing the utility of piperazine derivatives in developing novel antimicrobial agents.
Antifungal and Antiviral Activities
Additionally, thiadiazole amide compounds containing piperazine have been synthesized and demonstrated inhibitory effects against plant pathogens and viruses. Specific derivatives showed potential as antifungal and antiviral agents, providing a foundation for developing new agricultural chemicals or antiviral drugs. This versatility underscores the importance of such chemical structures in creating compounds with varied biological activities (Xia, 2015).
Safety And Hazards
properties
IUPAC Name |
3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-4-2-13(3-5-14)21-7-1-6-16-21)20-10-8-19(9-11-20)15-12-17-24-18-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOCTIQVXSRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
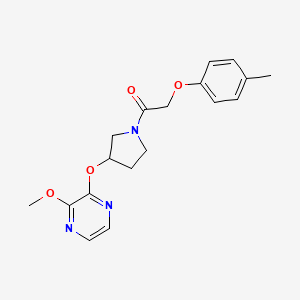
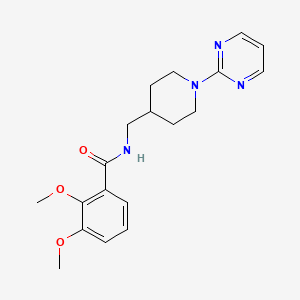
![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)
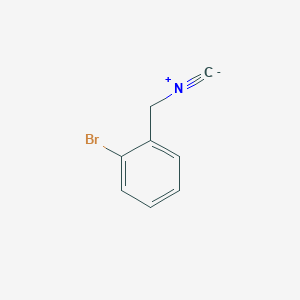
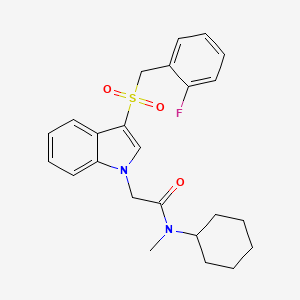
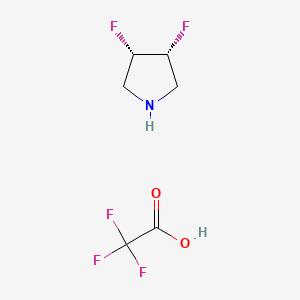
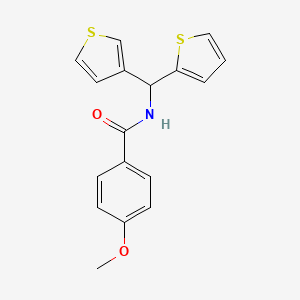
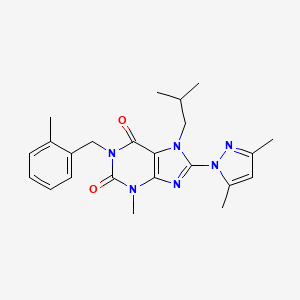
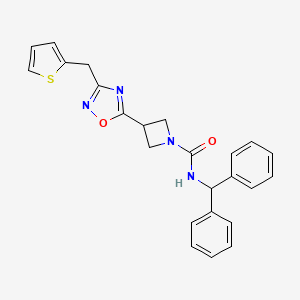
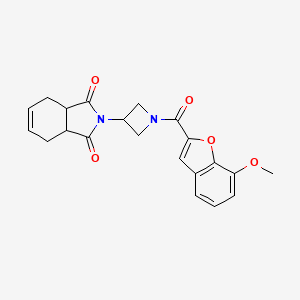
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
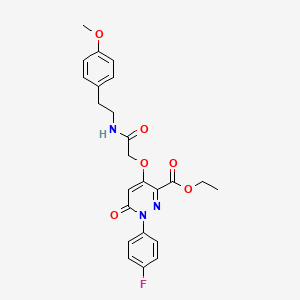
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)